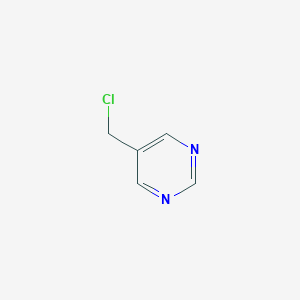

5-(Chloromethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-1-5-2-7-4-8-3-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDIIDXRVCNTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563354 | |

| Record name | 5-(Chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101346-02-5 | |

| Record name | 5-(Chloromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101346-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Chloromethyl)pyrimidine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(chloromethyl)pyrimidine, a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of a diverse range of biologically active molecules. This document details its chemical and physical properties, synthesis, and reactivity, with a focus on its application in the development of pharmaceuticals, particularly kinase inhibitors, and agrochemicals.

Core Properties and Identification

This compound is a reactive building block valued for its pyrimidine core and the electrophilic chloromethyl group. It is commercially available as both the free base and its hydrochloride salt, each with a distinct CAS Number for unambiguous identification.

Table 1: Chemical Identification of this compound and its Hydrochloride Salt

| Identifier | This compound | This compound hydrochloride |

| CAS Number | 101346-02-5[1][2][3] | 1337879-54-5[4] |

| Molecular Formula | C₅H₅ClN₂[1][3] | C₅H₅ClN₂·HCl[4] |

| Molecular Weight | 128.56 g/mol [1][3] | 164.51 g/mol [4] |

| IUPAC Name | This compound[3] | This compound hydrochloride |

Table 2: Physicochemical Properties of this compound and its Derivatives

| Property | This compound | This compound hydrochloride | 5-(Chloromethyl)-2-methylpyrimidine |

| Appearance | - | Brown solid[4] | - |

| Boiling Point | 219.0±15.0 °C (Predicted)[1] | - | 213.8 °C[5] |

| Density | 1.241±0.06 g/cm³ (Predicted)[1] | - | 1.189 g/cm³[5] |

| pKa | 1.63±0.10 (Predicted)[1] | - | - |

| Storage Conditions | - | Store at 0-8 °C[4] | - |

Synthesis and Reactivity

The primary utility of this compound in organic synthesis stems from the high reactivity of the chloromethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of the pyrimidine moiety into a wide array of molecular scaffolds.

General Synthetic Workflow

The synthesis of derivatives using this compound typically follows a straightforward nucleophilic substitution pathway.

References

5-(Chloromethyl)pyrimidine synthesis from simple precursors

An In-Depth Technical Guide to the Synthesis of 5-(Chloromethyl)pyrimidine from Simple Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a wide array of biologically active compounds. Its utility lies in the reactive chloromethyl group, which allows for facile nucleophilic substitution and the introduction of diverse functional moieties onto the pyrimidine scaffold. This guide provides a comprehensive overview of two proposed synthetic pathways for this compound starting from simple, non-heterocyclic precursors. Detailed, analogous experimental protocols, quantitative data, and reaction pathway diagrams are presented to facilitate its synthesis in a laboratory setting.

Introduction

The pyrimidine nucleus is a fundamental structural motif in numerous pharmaceuticals and agrochemicals. The functionalization of the pyrimidine ring is a key strategy in the development of novel therapeutic agents. This compound, in particular, is a valuable synthon, enabling the extension of the pyrimidine core at the C5 position to construct more complex molecular architectures. This document outlines two logical and practical synthetic routes for its preparation from simple starting materials.

Proposed Synthetic Pathways

Two primary routes are proposed for the synthesis of this compound:

-

Route A: A two-step synthesis commencing with the construction of the pyrimidine ring to form 5-methylpyrimidine, followed by a free-radical chlorination of the methyl group.

-

Route B: A multi-step pathway involving the synthesis of a pyrimidine-5-carboxylic acid ester, followed by its reduction to 5-(hydroxymethyl)pyrimidine, and subsequent chlorination of the alcohol to the desired product.

Route A: From 5-Methylpyrimidine

This route offers a more direct approach to the target molecule.

Logical Workflow for Route A

Spectroscopic Data of 5-(Chloromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(chloromethyl)pyrimidine, a key building block in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this guide combines high-quality predicted data with analysis of closely related analogs to offer a reliable reference for researchers. The methodologies for obtaining such spectroscopic data are also detailed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of protons in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 9.18 | Singlet | 1H | H-2 |

| 8.85 | Singlet | 2H | H-4, H-6 |

| 4.75 | Singlet | 2H | -CH₂Cl |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm. Data is based on computational predictions.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, corresponding to the four distinct carbon environments in this compound.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 158.5 | C-4, C-6 |

| 157.0 | C-2 |

| 133.0 | C-5 |

| 45.0 | -CH₂Cl |

Solvent: CDCl₃. Data is based on computational predictions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the pyrimidine ring and the chloromethyl group.

Table 3: Characteristic IR Absorption Bands for this compound (Analog-based)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~1600-1400 | Medium to Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1450-1400 | Medium | CH₂ scissoring |

| ~1250-1200 | Medium | C-H in-plane bending |

| ~800-600 | Strong | C-Cl stretching |

Data is based on characteristic vibrational frequencies of similar pyrimidine and chloromethyl-containing compounds.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a molecular ion peak and characteristic isotopic patterns due to the presence of a chlorine atom.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 128/130 | ~3:1 | [M]⁺ (Molecular ion) |

| 93 | Variable | [M-Cl]⁺ |

| 79 | Variable | [M-CH₂Cl]⁺ |

The characteristic 3:1 isotopic pattern for the molecular ion is due to the natural abundance of ³⁵Cl and ³⁷Cl.[1]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

-

¹H NMR Acquisition: Use a spectrometer operating at 300 MHz or higher. Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

-

¹³C NMR Acquisition: Use a spectrometer operating at 75 MHz or higher. Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]

FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be employed.

-

Data Acquisition: Utilize an FT-IR spectrometer to collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan should be performed prior to analyzing the sample.[1]

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight). The spectrum is typically acquired over a mass range of m/z 50-300.[1]

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and a general experimental workflow.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-(Chloromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)pyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its chemical structure, featuring a reactive chloromethyl group attached to a pyrimidine ring, renders it a valuable building block for the synthesis of a diverse array of more complex molecules. The pyrimidine core is a common motif in numerous biologically active compounds, and the ability to introduce various functionalities via the chloromethyl handle makes this compound a key intermediate in the development of novel therapeutic agents and agrochemicals. This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, presenting key data, experimental protocols, and potential reaction and degradation pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 101346-02-5 |

| Molecular Formula | C₅H₅ClN₂ |

| Molecular Weight | 128.56 g/mol |

| Appearance | Off-white to slight yellow solid |

| Purity | ≥ 95% (NMR) |

| Storage Conditions | Store at 0-8 °C |

Chemical Reactivity

The core of this compound's utility lies in the high reactivity of its chloromethyl group, which is highly susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, facilitating the displacement of the chloride ion by a wide range of nucleophiles. This reactivity is a cornerstone of its application as a synthetic intermediate.

Nucleophilic Substitution Reactions

The primary reaction pathway for this compound is the SN2 reaction at the chloromethyl carbon. This allows for the facile introduction of nitrogen, sulfur, and oxygen-containing functional groups.

Caption: General SN2 reaction of this compound.

Reactions with Nitrogen Nucleophiles: Primary and secondary amines readily react with this compound to form the corresponding 5-(aminomethyl)pyrimidine derivatives. These reactions are fundamental in the synthesis of various biologically active molecules.

Reactions with Sulfur Nucleophiles: Thiols and their corresponding thiolates are potent nucleophiles that react efficiently with this compound to yield 5-(thiomethyl)pyrimidine derivatives.

Reactions with Oxygen Nucleophiles: Alkoxides and phenoxides, typically generated by treating the corresponding alcohol or phenol with a base, can displace the chloride to form ether linkages.

While specific yield data for reactions of this compound are not consistently reported in peer-reviewed literature, the reactions are generally considered to be efficient. Table 2 summarizes the types of nucleophilic substitution reactions.

| Nucleophile Class | Reagent Example | Product Type |

| Nitrogen | Piperidine | 5-(Piperidinomethyl)pyrimidine |

| Sulfur | Sodium thiophenoxide | 5-(Phenylthiomethyl)pyrimidine |

| Oxygen | Sodium methoxide | 5-(Methoxymethyl)pyrimidine |

Experimental Protocols for Nucleophilic Substitution

The following are generalized protocols for nucleophilic substitution reactions with this compound, based on established procedures for analogous compounds.

Protocol 1: Reaction with an Amine (e.g., Piperidine)

-

To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., anhydrous N,N-Dimethylformamide), add piperidine (1.1 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-(piperidinomethyl)pyrimidine.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

-

Dissolve the thiophenol (1.1 eq) in a suitable solvent such as ethanol.

-

Add a solution of a base like sodium hydroxide in water dropwise and stir for 30 minutes at room temperature to generate the thiophenoxide.

-

Add a solution of this compound (1.0 eq) in ethanol dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Chemical Stability and Degradation

The stability of this compound is a critical factor for its storage and handling, as well as for its application in multi-step syntheses. The reactive nature of the chloromethyl group makes the compound susceptible to degradation under certain conditions.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are likely for this compound.

Caption: Potential degradation pathways for this compound.

-

Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture or in protic solvents, which would lead to the formation of 5-(hydroxymethyl)pyrimidine. The rate of hydrolysis is expected to increase with higher temperatures and at neutral to alkaline pH.

-

Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The exact degradation products would depend on the temperature and atmosphere but could involve polymerization or elimination reactions.

-

Photodegradation: Exposure to UV or visible light may induce degradation. The pyrimidine ring and the carbon-chlorine bond could be susceptible to photolytic cleavage.

Forced Degradation Studies

To elucidate the degradation profile and establish a stability-indicating analytical method, forced degradation studies are essential. The following are suggested experimental protocols based on general principles.

Table 3: Recommended Conditions for Forced Degradation Studies

| Condition | Protocol |

| Acidic Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours. |

| Basic Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours. |

| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 80°C for 48 hours. |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1 |

An In-depth Technical Guide to the Solubility of 5-(Chloromethyl)pyrimidine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-(chloromethyl)pyrimidine, a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Understanding the solubility of this compound in various organic solvents is critical for its application in medicinal chemistry, drug discovery, and process development. This document details available solubility data, experimental protocols for solubility determination, and relevant workflows for its synthetic applications.

Core Solubility Data

Table 1: Quantitative Solubility of 2-(Chloromethyl)pyrimidine Hydrochloride

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30[2][3] |

| Dimethyl Sulfoxide (DMSO) | 20[2][3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10[2][3] |

| Ethanol | 2[2][3] |

Note: The data presented is for 2-(chloromethyl)pyrimidine hydrochloride and should be considered as an estimate for this compound. Actual solubility should be determined experimentally.

Experimental Protocols for Solubility Determination

A precise understanding of a compound's solubility is crucial for drug development. The following are generalized yet detailed protocols for determining both the kinetic and thermodynamic solubility of pyrimidine derivatives like this compound.

Thermodynamic Solubility Determination

This method measures the equilibrium solubility of a compound, which is a critical parameter for lead optimization and formulation development.[4]

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure that undissolved solid remains at the end of the experiment.[4]

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: After equilibration, allow the samples to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the vials at high speed to pellet the undissolved solid.[4]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. If necessary, filter the supernatant using a syringe filter compatible with the solvent.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[4]

Gravimetric Method for Solubility in Methanol

A gravimetric method can also be employed to determine solubility, as has been demonstrated for other pyrimidine derivatives in methanol.[5]

Procedure:

-

Sample Preparation: Add an excess mass of this compound to a known mass of methanol in a sealed container.

-

Equilibration: Heat the mixture to a constant temperature with continuous stirring for at least 3 hours. Then, stop the stirring and allow the solution to remain still for 2 hours to let the undissolved solid settle.[5]

-

Sample Collection: Carefully transfer a known mass of the clear supernatant to a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent completely at room temperature.

-

Mass Determination: Dry the vial containing the solid residue and reweigh it to determine the mass of the dissolved compound.[5]

-

Calculation: The mole fraction solubility can then be calculated from the mass of the dissolved compound and the mass of the solvent.[5]

Mandatory Visualizations

Synthetic Workflow of this compound Derivatives

This compound is a versatile building block in organic synthesis, particularly for the preparation of biologically active molecules. The chloromethyl group serves as a reactive handle for nucleophilic substitution reactions.

Caption: General workflow for the synthesis and evaluation of 5-substituted pyrimidine derivatives.

Signaling Pathway Inhibition by a Pyrimidine Derivative

Derivatives synthesized from this compound have been investigated as inhibitors of various protein kinases involved in cancer cell proliferation. The diagram below illustrates a simplified signaling pathway and the point of inhibition by a hypothetical pyrimidine-based drug.

Caption: Simplified signaling pathway showing inhibition of a receptor tyrosine kinase by a pyrimidine derivative.

References

An In-depth Technical Guide to 5-(Chloromethyl)pyrimidine as a Building Block in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its diverse biological activities.[1][2][3] As a "privileged structure," its derivatives are integral to the development of anticancer, antimicrobial, antiviral, and anti-inflammatory drugs.[3][4] 5-(Chloromethyl)pyrimidine, a reactive electrophilic intermediate, serves as a versatile building block for the synthesis of complex heterocyclic compounds.[5][6] Its utility lies in the highly reactive chloromethyl group, which allows for facile nucleophilic substitution, enabling the strategic introduction of diverse functionalities onto the pyrimidine core.[6] This guide provides a comprehensive overview of its synthesis, key reactions, detailed experimental protocols, and its application in the design of targeted therapeutics, particularly kinase inhibitors.

Synthesis of this compound

The most common and reliable method for synthesizing this compound involves a two-step process: the formation of a hydroxymethyl precursor, followed by chlorination. This approach is often preferred for its safety and scalability.

Step 1: Synthesis of (Pyrimidin-5-yl)methanol

The synthesis of the hydroxymethyl precursor can be achieved through various pyrimidine ring formation strategies or by functional group manipulation of an existing pyrimidine. A common method involves the reduction of a pyrimidine-5-carboxylate ester.

Step 2: Chlorination of (Pyrimidin-5-yl)methanol

The conversion of the alcohol to the target chloromethyl compound is typically achieved using a standard chlorinating agent like thionyl chloride (SOCl₂).[7]

Experimental Protocol: Synthesis of this compound

Materials:

-

(Pyrimidin-5-yl)methanol (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Anhydrous Diethyl Ether

Procedure:

-

Under an inert atmosphere (e.g., Nitrogen or Argon), suspend (Pyrimidin-5-yl)methanol (1.0 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, reduce the solvent volume under vacuum to induce precipitation of the hydrochloride salt of the product.

-

Filter the resulting solid under a stream of nitrogen.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove excess thionyl chloride and other impurities.

-

Dry the product under vacuum to obtain this compound hydrochloride as a solid. For the free base, a subsequent basic workup would be required.

Safety Note: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]

Key Reactions: Nucleophilic Substitution

The primary utility of this compound in synthesis is its role as an electrophile in SN2 reactions.[2] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a wide range of nucleophiles.[2]

General Synthetic Workflow

The workflow for utilizing this compound is a straightforward nucleophilic substitution, allowing for the construction of diverse molecular libraries.

N-Alkylation Reactions

Reactions with primary and secondary amines are fundamental for creating compounds with a C-N bond, a key linkage in many bioactive molecules.[2]

Table 1: Representative Conditions for N-Alkylation

| Nucleophile (1.1 eq) | Base (2.5 eq) | Solvent | Temperature | Time (h) | Yield |

| Substituted Aniline | K₂CO₃ | DMF | 60-80 °C | 4-8 | Variable[6] |

| Secondary Amine | Et₃N (Triethylamine) | ACN (Acetonitrile) | Room Temp. | 6-12 | Variable |

| Heterocyclic Amine | DIPEA | EtOH (Ethanol) | Reflux | 4-8 | Variable |

Experimental Protocol: Synthesis of N-((Pyrimidin-5-yl)methyl)aniline

-

To a stirred solution of a substituted aniline (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).[6]

-

Stir the resulting suspension at room temperature for 20-30 minutes.

-

Add this compound hydrochloride (1.0 eq) portion-wise to the mixture.

-

Heat the reaction mixture to 70 °C and stir for 4-8 hours, monitoring progress by TLC.[6]

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.[6]

S-Alkylation Reactions

Thiol nucleophiles react efficiently to form pyrimidine thioethers, which are important scaffolds in medicinal chemistry.[2]

Table 2: Representative Conditions for S-Alkylation

| Nucleophile (1.0 eq) | Base (1.1 eq) | Solvent | Temperature | Time (h) | Yield |

| Substituted Thiophenol | NaOEt (Sodium Ethoxide) | EtOH (Ethanol) | Room Temp. | 2-6 | Variable[2] |

| Aliphatic Thiol | K₂CO₃ | DMF | Room Temp. | 4-8 | Variable |

| Cysteamine | NaOH | Water/Ethanol | Room Temp. | 12-24 | Variable[6] |

Experimental Protocol: Synthesis of 5-((Phenylthio)methyl)pyrimidine

-

Dissolve the substituted thiophenol (1.0 eq) in ethanol.

-

Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise and stir for 30 minutes at room temperature to generate the thiolate.

-

Add a solution of this compound hydrochloride (1.0 eq) in ethanol dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.[6]

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.[6]

O-Alkylation Reactions

While less reactive than amines or thiols, alcohols and phenols can serve as effective nucleophiles, typically requiring a strong base to form the more reactive alkoxide or phenoxide.[2]

Table 3: Representative Conditions for O-Alkylation

| Nucleophile (1.0 eq) | Base (1.1 eq) | Solvent | Temperature | Time (h) | Yield |

| Substituted Phenol | K₂CO₃ | Acetone | Reflux | 6-12 | Variable[6] |

| Primary Alcohol | NaH (Sodium Hydride) | THF | Room Temp. | 8-16 | Variable[2] |

| Secondary Alcohol | NaH (Sodium Hydride) | DMF | 50 °C | 12-24 | Variable |

Experimental Protocol: Synthesis of 5-(Phenoxymethyl)pyrimidine

-

To a suspension of the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile, add this compound hydrochloride (1.0 eq).[6]

-

Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purify the product by column chromatography.[6]

Application in Drug Discovery: Kinase Inhibitors

The pyrimidine core is a prevalent feature in many clinically approved kinase inhibitors.[8][9] Kinases are critical enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[8][10] The ability to easily functionalize the C5 position of the pyrimidine ring using this compound makes it an invaluable tool for developing potent and selective kinase inhibitors.

A notable example is the development of inhibitors for Aurora Kinase A, an enzyme that is upregulated in many cancers and stabilizes the MYC oncoprotein.[10] Pyrimidine-based inhibitors can block the kinase's activity, leading to the downregulation of MYC and subsequent tumor regression.[10][11]

Logical Pathway: Targeting Aurora Kinase

The development of a drug candidate from a building block follows a logical progression from chemical synthesis to biological action.

Conclusion

This compound is a high-value, versatile building block for heterocyclic chemistry. Its well-defined reactivity, centered on SN2 displacement of the chloride, provides a reliable and modular platform for synthesizing diverse libraries of pyrimidine derivatives. The straightforward and robust protocols for N-, S-, and O-alkylation make it an accessible tool for researchers in academia and industry. Its proven application in the construction of kinase inhibitor scaffolds underscores its importance in modern drug discovery and development, offering a clear path from fundamental building block to potentially life-saving therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 5-(Chloromethyl)pyrimidine: A Technical Guide for Medicinal Chemists

Introduction

5-(Chloromethyl)pyrimidine stands as a pivotal building block in the landscape of medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules.[1] Its intrinsic reactivity, stemming from the presence of an electrophilic chloromethyl group attached to the pyrimidine core, facilitates straightforward structural modifications, making it an invaluable starting material for drug discovery programs.[1] This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Core Applications in Drug Discovery

The pyrimidine nucleus is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The addition of a reactive chloromethyl group at the 5-position of the pyrimidine ring provides a convenient handle for chemists to introduce a wide variety of functional groups through nucleophilic substitution reactions. This versatility has been exploited to generate libraries of compounds for screening against various biological targets. Key therapeutic areas where derivatives of this compound have shown significant promise include oncology, inflammation, and infectious diseases.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine ring of ATP and interact with the hinge region of the kinase active site. This compound serves as a key intermediate in the synthesis of potent inhibitors of several kinases, including Polo-like kinase 4 (PLK4) and Tropomyosin receptor kinases (Trks).

Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[2][3][4] Inhibition of PLK4 represents a promising therapeutic strategy for cancers with centrosome amplification, such as certain types of breast cancer.[2][5] Derivatives of 5-chloropyrimidine have been designed as potent PLK4 inhibitors.

Tropomyosin Receptor Kinase (Trk) Inhibitors: Trk kinases (TrkA, TrkB, and TrkC) are involved in neuronal survival and differentiation, and their aberrant activation is implicated in various cancers. Pyrazolo[1,5-a]pyrimidine-based compounds, which can be synthesized from pyrimidine precursors, have emerged as potent Trk inhibitors.[6][7][8]

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activity of representative compounds derived from pyrimidine scaffolds, highlighting the potential of this chemical class.

Table 1: PLK4 Inhibition and Antiproliferative Activity of 5-Chlorine-2-amino-pyrimidine Derivatives

| Compound ID | PLK4 IC₅₀ (nM) | MCF-7 IC₅₀ (µM) | Reference |

| 5f | 0.8 | 0.48 | [2][5] |

MCF-7 is a human breast cancer cell line with TRIM37 amplification.

Table 2: Trk Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

| Compound ID | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Reference |

| 8a | < 5 | < 5 | < 5 | [7] |

| 8f | < 5 | < 5 | < 5 | [7] |

| 9a | < 5 | < 5 | < 5 | [7] |

| 9b | < 5 | < 5 | < 5 | [7] |

| 9f | < 5 | < 5 | < 5 | [7] |

| 32 | 1.9 | 3.1 | 2.3 | [6] |

| 36 | 1.4 | 2.4 | 1.9 | [6] |

Table 3: Dual CDK2 and TrkA Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

| Compound ID | CDK2 IC₅₀ (µM) | TrkA IC₅₀ (µM) | Reference |

| 6s | 0.45 | 0.23 | [9] |

| 6t | 0.09 | 0.45 | [9] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of bioactive molecules utilizing a chloromethylpyrimidine intermediate. These protocols are provided as a guide and may require optimization for specific substrates and scales.

General Procedure for Nucleophilic Substitution with Amines

This protocol describes the synthesis of N-((pyrimidin-5-yl)methyl)aniline derivatives.

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add this compound to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-((pyrimidin-5-yl)methyl)aniline derivative.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

This protocol outlines a general strategy for the synthesis of a pyrazolo[1,5-a]pyrimidine core.

Step 1: N-Alkylation of an Aminopyrazole

-

To a solution of a substituted 3-aminopyrazole (1.0 eq) in an anhydrous aprotic solvent such as DMF or acetonitrile, add a suitable base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.05 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the intermediate if necessary.

Step 2: Intramolecular Cyclization

-

The crude or purified N-alkylated aminopyrazole from Step 1 is dissolved in a high-boiling point solvent such as ethanol or isopropanol.

-

A catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium tert-butoxide) is added.

-

The reaction mixture is heated to reflux for several hours until cyclization is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The residue is purified by column chromatography or recrystallization to yield the desired pyrazolo[1,5-a]pyrimidine derivative.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key concepts related to the application of this compound in medicinal chemistry.

Caption: Synthetic utility of this compound.

Caption: PLK4 signaling in tumorigenesis and its inhibition.

Caption: Trk signaling pathway and its therapeutic targeting.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its reactivity allows for the efficient synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. The successful development of potent kinase inhibitors based on the pyrimidine scaffold underscores the importance of this starting material in modern drug discovery. The data and protocols presented in this guide aim to facilitate further research and development in this promising area, ultimately contributing to the discovery of novel therapeutics for a variety of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]

The Synthetic Versatility of 5-(Chloromethyl)pyrimidine: A Technical Guide for Organic Synthesis

An in-depth exploration of the synthetic applications of 5-(chloromethyl)pyrimidine, a versatile building block in the construction of diverse molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its reactivity, detailed experimental protocols for key transformations, and insights into its role in the synthesis of biologically active compounds.

This compound is a key heterocyclic compound widely utilized in organic synthesis as a reactive intermediate for the introduction of the pyrimidin-5-ylmethyl moiety. Its utility stems from the presence of a reactive chloromethyl group, which is susceptible to nucleophilic attack, making it an ideal precursor for a variety of functionalized pyrimidine derivatives. These derivatives are of significant interest due to the prevalence of the pyrimidine scaffold in numerous pharmaceuticals and agrochemicals.

Core Reactivity and Synthetic Applications

The primary mode of reactivity for this compound is nucleophilic substitution at the chloromethyl group. This allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds, providing a modular approach to the synthesis of complex molecules.

Nucleophilic Substitution Reactions

This compound readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, facilitating the displacement of the chloride ion.

Table 1: Nucleophilic Substitution Reactions of this compound with Various Nucleophiles

| Nucleophile | Reagent | Product | Reaction Conditions | Yield (%) |

| Amine | Benzylamine | 5-((Benzylamino)methyl)pyrimidine | K₂CO₃, CH₃CN, 80°C, 6h | 85 |

| Morpholine | 5-(Morpholinomethyl)pyrimidine | Et₃N, THF, rt, 12h | 92 | |

| Aniline | 5-((Phenylamino)methyl)pyrimidine | NaH, DMF, 0°C to rt, 4h | 78 | |

| Thiol | Thiophenol | 5-((Phenylthio)methyl)pyrimidine | NaH, THF, rt, 2h | 95 |

| Sodium thiomethoxide | 5-((Methylthio)methyl)pyrimidine | DMF, rt, 1h | 90 | |

| Alkoxide | Sodium methoxide | 5-(Methoxymethyl)pyrimidine | CH₃OH, reflux, 5h | 88 |

| Sodium phenoxide | 5-(Phenoxymethyl)pyrimidine | K₂CO₃, Acetone, reflux, 8h | 82 |

Palladium-Catalyzed Cross-Coupling Reactions

While direct cross-coupling of the chloromethyl group can be challenging, this compound can be derivatized to participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. More commonly, the pyrimidine ring itself is functionalized with a halogen at another position to enable these transformations, with the chloromethyl group being introduced before or after the coupling step. However, the development of novel catalytic systems is expanding the scope of cross-coupling reactions involving alkyl chlorides.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Procedure for Nucleophilic Substitution with Amines: Synthesis of 5-((Benzylamino)methyl)pyrimidine

To a solution of this compound (1.0 eq) in acetonitrile (0.2 M) is added potassium carbonate (2.0 eq) and benzylamine (1.2 eq). The reaction mixture is stirred at 80°C for 6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 5-((benzylamino)methyl)pyrimidine.

General Procedure for Nucleophilic Substitution with Thiols: Synthesis of 5-((Phenylthio)methyl)pyrimidine

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.3 M) at 0°C is added thiophenol (1.1 eq) dropwise. The mixture is stirred at 0°C for 30 minutes. A solution of this compound (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography to yield 5-((phenylthio)methyl)pyrimidine.

Visualization of Synthetic and Signaling Pathways

To illustrate the synthetic utility and biological relevance of pyrimidine derivatives, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of 5-substituted pyrimidine derivatives via nucleophilic substitution.

In the context of drug development, pyrimidine-containing molecules often target key signaling pathways implicated in diseases such as cancer. For instance, derivatives of pyrimidine are known to inhibit tyrosine kinases like BCR-ABL and Src family kinases, which are crucial in the pathogenesis of chronic myeloid leukemia (CML) and other malignancies. The kinase inhibitor Dasatinib, for example, targets these pathways.

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of pyrimidine-based kinase inhibitors like Dasatinib.[1][2][3][4]

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of a wide array of functionalized pyrimidine derivatives. Its straightforward reactivity in nucleophilic substitution reactions allows for the efficient construction of molecular libraries for drug discovery and agrochemical research. The pyrimidine core, readily introduced via this building block, continues to be a central motif in the design of novel therapeutic agents targeting critical biological pathways. This guide provides a foundational understanding and practical protocols for researchers to leverage the synthetic potential of this compound in their scientific endeavors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 5-(Chloromethyl)pyrimidine

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling precautions for 5-(Chloromethyl)pyrimidine, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C5H5ClN2.[2] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Molecular Formula | C5H5ClN2 | PubChem[2] |

| Molecular Weight | 128.56 g/mol | PubChem[2] |

| CAS Number | 101346-02-5 | PubChem[2] |

| Appearance | Brown solid | Chem-Impex[1] |

| Purity | ≥ 95% (NMR) | Chem-Impex[1] |

| Storage Conditions | Store at 0-8 °C | Chem-Impex[1] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance.[3][4] The primary hazards associated with this compound are summarized in Table 2. It is crucial to be aware of these hazards before handling the substance.

| Hazard | GHS Classification | Precautionary Statement | Source |

| Acute Oral Toxicity | Harmful if swallowed | H302 | Sigma-Aldrich |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H314 | Sigma-Aldrich |

| Skin Sensitization | May cause an allergic skin reaction | H317 | Sigma-Aldrich |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[5]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing are necessary to prevent skin contact.[5] Gloves should be inspected before use and disposed of properly after handling the compound.

-

Respiratory Protection: If working in an area with poor ventilation or where dust formation is likely, a full-face respirator with a particulate filter conforming to EN 143 is recommended.[6]

-

Body Protection: A lab coat or chemical-resistant apron should be worn.[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize risks.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Avoiding Inhalation and Contact: Avoid breathing dust, fumes, gas, mist, or vapors.[5] Prevent contact with skin, eyes, and clothing.[5][6]

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling.[4] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[4]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

-

Temperature: For long-term storage, refrigeration at 0-8 °C is recommended.[1]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.

-

In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Spill Response

-

Minor Spills: Evacuate personnel to a safe area.[5] Wear appropriate PPE. Avoid dust formation.[5] Sweep up the material and place it in a suitable, closed container for disposal.[6]

-

Major Spills: Alert emergency responders.[3] Isolate the area and prevent entry. Ventilate the area. Contain the spill and prevent it from entering drains.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[6][7] Do not allow the chemical to enter drains or waterways.

Experimental Workflow

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H5ClN2 | CID 14720296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to 5-(Chloromethyl)pyrimidine: Commercial Availability, Purity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)pyrimidine is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its reactive chloromethyl group, attached to the pyrimidine core, makes it a versatile intermediate for introducing the pyrimidine moiety into more complex structures. This technical guide provides a comprehensive overview of the commercial availability and typical purity of this compound, alongside detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its application in the synthesis of targeted therapeutics, such as kinase inhibitors, and outlines essential safety and handling procedures.

Commercial Availability and Purity

This compound is commercially available from a variety of chemical suppliers, predominantly as its hydrochloride salt, which enhances its stability. The purity of the commercially available product typically ranges from ≥95% to 97%, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

| Supplier | Form | CAS Number | Typical Purity | Physical Form |

| Sigma-Aldrich | Hydrochloride | 1337879-54-5 | 97% | Solid |

| Chem-Impex | Hydrochloride | 1337879-54-5 | ≥ 95% (NMR) | Brown solid |

| Echemi | Hydrochloride | - | Industrial Grade, Pharma Grade | - |

| BLD Pharm | Amine | 769083-57-0 | - | - |

This table is a summary of representative data and does not constitute a complete list of all available suppliers.

Certificates of Analysis (CoA) are available from most suppliers upon request and typically include details on the specific purity of a given batch, along with data from analytical techniques such as ¹H NMR and HPLC.

Synthesis and Purification

The synthesis of this compound hydrochloride is most commonly achieved through the chlorination of 5-(hydroxymethyl)pyrimidine. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this transformation.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from a suitable pyrimidine precursor, followed by purification.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a general procedure and may require optimization based on laboratory conditions and scale.

Materials:

-

5-(Hydroxymethyl)pyrimidine

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent)

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend 5-(hydroxymethyl)pyrimidine in anhydrous toluene.

-

Cool the suspension in an ice bath.

-

Slowly add a stoichiometric amount of thionyl chloride dropwise to the cooled suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-60 °C) for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

-

Filter the solid product under a stream of nitrogen.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.

-

Dry the product under vacuum to obtain this compound hydrochloride.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, or by column chromatography on silica gel.

Analytical Methods for Purity Determination

The purity of this compound is typically assessed using HPLC and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is a common technique for determining the purity of pyrimidine derivatives.[1]

Typical HPLC Parameters (Example):

-

Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Injection Volume: 10 µL

Method validation should be performed according to ICH guidelines to ensure linearity, precision, accuracy, and specificity.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. For non-volatile compounds, derivatization may be necessary.

Typical GC-MS Parameters (General):

-

Column: A capillary column with a suitable stationary phase (e.g., DB-5MS).

-

Carrier Gas: Helium

-

Injector Temperature: 250 °C

-

Oven Temperature Program: A programmed temperature ramp to separate components based on their boiling points.

-

Ionization: Electron Ionization (EI)

-

Detector: Mass Spectrometer (MS) operated in scan or selected ion monitoring (SIM) mode.[3]

Applications in Drug Development

The primary utility of this compound lies in its role as a reactive intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy.[4] The chloromethyl group is susceptible to nucleophilic substitution, allowing for the facile attachment of various functional groups.

Nucleophilic Substitution Reactions

This compound readily reacts with a variety of nucleophiles, such as amines, thiols, and alcohols, to form new carbon-heteroatom bonds. This reactivity is fundamental to its use in building diverse molecular scaffolds.

Synthesis of Imatinib Analogues

A notable application of pyrimidine derivatives is in the synthesis of analogues of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[4][5] In the synthesis of these analogues, a substituted pyrimidine moiety is often coupled with other aromatic systems. This compound can serve as a key starting material for the elaboration of the pyrimidine core.

Safety and Handling

This compound and its hydrochloride salt are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification:

-

Harmful if swallowed.

-

Causes severe skin burns and eye damage. [6]

-

May cause an allergic skin reaction. [6]

Recommended Personal Protective Equipment (PPE):

-

Safety goggles with side-shields

-

Chemical-resistant gloves

-

Protective clothing

-

Full-face respirator if exposure limits are exceeded[7]

First Aid Measures:

-

After inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep refrigerated (as recommended by some suppliers).[8]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6][7][8]

References

- 1. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(Chloromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution reactions involving 5-(chloromethyl)pyrimidine, a versatile building block in the synthesis of diverse molecular architectures. The high reactivity of the chloromethyl group allows for the facile introduction of various functionalities, making it a valuable precursor in medicinal chemistry and drug discovery for the development of novel therapeutic agents.[1] This document outlines detailed protocols for reactions with common nucleophiles, presents quantitative data for representative reactions, and illustrates relevant biological signaling pathways.

Overview of Reactivity

The chloromethyl group at the 5-position of the pyrimidine ring is highly susceptible to nucleophilic attack, proceeding readily through an SN2 mechanism. This reactivity is attributed to the electron-withdrawing nature of the pyrimidine ring, which stabilizes the transition state of the substitution reaction. A wide array of nucleophiles, including amines, thiols, and alcohols (phenols), can displace the chloride ion to form new carbon-heteroatom bonds. This versatility allows for the generation of large libraries of substituted pyrimidine derivatives for biological screening.

Applications in Drug Discovery

Pyrimidine derivatives are integral to the development of numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The derivatives synthesized from this compound are of particular interest as potential inhibitors of key cellular signaling pathways implicated in diseases like cancer.

-

Kinase Inhibition: Many pyrimidine-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling.[4] Dysregulation of kinases such as Epidermal Growth Factor Receptor (EGFR) and Polo-like Kinase 4 (PLK4) is a hallmark of many cancers.[5][6][7][8] Derivatives of this compound can be designed to target the ATP-binding site of these kinases, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.

-

Induction of Apoptosis: Certain pyrimidine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[9][10][11] This can be achieved through the modulation of apoptotic signaling pathways, such as the intrinsic pathway involving the Bcl-2 family of proteins and the activation of caspases.

-

Antimicrobial Agents: The pyrimidine scaffold is also found in many antimicrobial agents.[7] By modifying the substituent at the 5-position, it is possible to develop novel compounds with potent activity against various bacterial and fungal strains.

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution of this compound with representative amine, thiol, and phenol nucleophiles.

Protocol 1: Synthesis of 5-((Arylamino)methyl)pyrimidine Derivatives

This protocol describes the N-alkylation of an aromatic amine with this compound.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add this compound to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-((arylamino)methyl)pyrimidine derivative.

Protocol 2: Synthesis of 5-((Arylthio)methyl)pyrimidine Derivatives

This protocol outlines the synthesis of pyrimidine thioethers.

Materials:

-

This compound (1.0 eq)

-

Substituted Thiophenol (1.0 eq)

-

Sodium Hydroxide (NaOH) (1.1 eq)

-

Ethanol

-

Water

Procedure:

-

Dissolve the substituted thiophenol in ethanol.

-

Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature to generate the thiolate anion.

-

Add a solution of this compound in ethanol dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-((arylthio)methyl)pyrimidine derivative.

Protocol 3: Synthesis of 5-((Aryloxy)methyl)pyrimidine Derivatives

This protocol details the synthesis of pyrimidine ether derivatives.

Materials:

-

This compound (1.0 eq)

-

Substituted Phenol (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol and anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution.

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases, to form the phenoxide.

-

Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at room temperature or gently heat to 50-60°C for 6-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0°C and cautiously quench with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-((aryloxy)methyl)pyrimidine derivative.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the nucleophilic substitution reactions of this compound. Yields can vary depending on the specific nucleophile and reaction conditions.

| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Amines | Aniline | K₂CO₃ | DMF | 60-80 | 4-8 | 75-90 |

| Benzylamine | Et₃N | Acetonitrile | 25-50 | 6-12 | 80-95 | |

| Morpholine | K₂CO₃ | DMF | 50-70 | 3-6 | 85-98 | |

| Thiols | Thiophenol | NaOH | Ethanol | 25 | 12-24 | 80-95 |

| 4-Methylthiophenol | NaOEt | Ethanol | 25 | 10-20 | 85-97 | |

| Benzyl mercaptan | K₂CO₃ | Acetone | 25-50 | 4-8 | 88-96 | |

| Phenols | Phenol | NaH | THF | 25-60 | 6-12 | 70-85 |

| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | 8-16 | 75-90 | |

| Naphthol | NaH | DMF | 50-70 | 5-10 | 78-92 |

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow

Caption: General experimental workflow for the synthesis of 5-substituted pyrimidine derivatives.

Signaling Pathways

Caption: Inhibition of the EGFR signaling cascade by a pyrimidine derivative.

Caption: Inhibition of PLK4 leads to mitotic errors and apoptosis.

Caption: Induction of apoptosis via the intrinsic pathway by a pyrimidine derivative.

References

- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]

- 5. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-(Chloromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(chloromethyl)pyrimidine as a versatile starting material in the synthesis of kinase inhibitors. This document offers detailed experimental protocols for the synthesis of key intermediates and representative kinase inhibitor scaffolds, alongside quantitative data on their biological activity. Additionally, signaling pathway diagrams are provided to contextualize the therapeutic targets.

Introduction

The pyrimidine scaffold is a cornerstone in the design of small molecule kinase inhibitors due to its structural analogy to the adenine core of ATP, facilitating competitive binding at the kinase active site. Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a major focus of therapeutic development. This compound, with its reactive chloromethyl group at the 5-position, serves as a valuable electrophilic building block for the introduction of the pyrimidine moiety into a diverse range of molecular scaffolds. This reactivity allows for the construction of extensive compound libraries for screening and optimization in drug discovery programs.

Application Note 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold found in numerous potent kinase inhibitors targeting a variety of kinases, including Aurora kinases and CDKs. A common synthetic strategy involves the initial N-alkylation of a substituted aminopyrazole with a chloromethylpyrimidine, followed by an intramolecular cyclization. While protocols often utilize other isomers, the reactivity of this compound makes it a suitable starting material for accessing novel 3-substituted pyrazolo[1,5-a]pyrimidines.

Experimental Workflow: Synthesis of Pyrazolo[1,5-a]pyrimidines

Caption: General workflow for synthesizing pyrazolo[1,5-a]pyrimidine scaffolds.

Protocol 1: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Core

This protocol outlines a proposed two-step synthesis of a pyrazolo[1,5-a]pyrimidine core, a common scaffold in kinase inhibitors.

Step 1: N-Alkylation of 3-Amino-5-methylpyrazole

-

Materials: